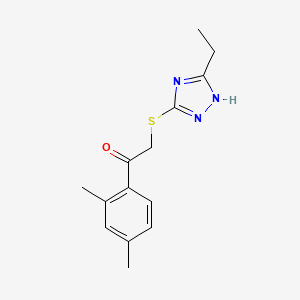
MFCD02366290
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD02366290 is a chemical compound with unique properties that have garnered attention in various scientific fields. This compound is known for its potential applications in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and mechanisms is crucial for leveraging its full potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD02366290 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of organic solvents, catalysts, and controlled temperatures. Detailed protocols for the synthesis of this compound are available in scientific literature, highlighting the importance of precise reaction conditions to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound scales up the laboratory synthesis methods, incorporating advanced technologies to ensure consistency and efficiency. Techniques such as continuous flow reactors and automated synthesis platforms are employed to produce large quantities of the compound while maintaining quality control.
Chemical Reactions Analysis
Types of Reactions: MFCD02366290 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the transformation of the compound into different products.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions often involve controlled temperatures, pH levels, and the presence of catalysts to enhance reaction rates and selectivity.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups, leading to a variety of derivatives with different properties.
Scientific Research Applications
MFCD02366290 has a wide range of applications in scientific research. In chemistry, it is used as a reagent for synthesizing complex molecules and studying reaction mechanisms. In biology, it serves as a tool for probing biological pathways and interactions. In medicine, this compound is investigated for its potential therapeutic effects and as a diagnostic agent. Industrial applications include its use in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of MFCD02366290 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity and influencing cellular processes. Detailed studies on the molecular interactions and pathways involved provide insights into the compound’s biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to MFCD02366290 include those with analogous structures or functional groups. These compounds may share similar properties and applications but differ in their specific interactions and effects.
Uniqueness: this compound stands out due to its unique combination of properties, making it suitable for a wide range of applications. Its distinct reactivity and interaction with molecular targets set it apart from other similar compounds, offering unique advantages in scientific research and industrial applications.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-4-13-15-14(17-16-13)19-8-12(18)11-6-5-9(2)7-10(11)3/h5-7H,4,8H2,1-3H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTZOFWBSNMRCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)SCC(=O)C2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














